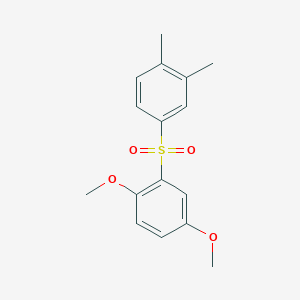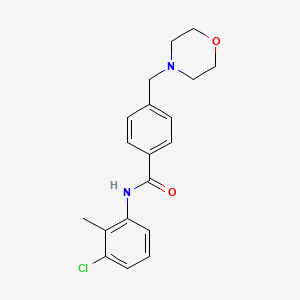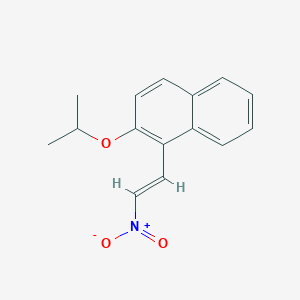
2,5-dimethoxyphenyl 3,4-dimethylphenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxyphenyl 3,4-dimethylphenyl sulfone, also known as "Mescaline sulfone," is a chemical compound that has been used in various scientific studies. This compound is a derivative of mescaline, which is a naturally occurring psychedelic substance found in certain cacti. Mescaline sulfone has been synthesized in the laboratory and has shown potential for various research applications.
Wirkmechanismus
The exact mechanism of action of mescaline sulfone is not fully understood. However, it is believed to interact with serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. Mescaline sulfone may also affect other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that mescaline sulfone has various biochemical and physiological effects. For example, it has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. Mescaline sulfone may also affect brain activity, leading to altered perception, mood, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
Mescaline sulfone has several advantages for laboratory experiments. For example, it can be synthesized relatively easily using standard laboratory techniques. It also has a similar structure and pharmacological activity to mescaline, which makes it a useful tool for studying the effects of this naturally occurring substance. However, there are also limitations to using mescaline sulfone in laboratory experiments. For example, it may have different effects on the brain and body compared to mescaline, which could lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for research on mescaline sulfone. One area of interest is its potential for treating certain mental health conditions, such as depression and anxiety. Another area of research is its use as a tool for studying the brain and the effects of psychoactive substances. Further studies are needed to fully understand the mechanism of action and potential therapeutic uses of mescaline sulfone.
Synthesemethoden
Mescaline sulfone can be synthesized using various methods, including the reaction of 2,5-dimethoxyphenyl magnesium bromide with 3,4-dimethylbenzene sulfonyl chloride. The product can then be purified using column chromatography. Other methods of synthesis have also been explored, including the use of different reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
Mescaline sulfone has been used in various scientific studies, including research on the central nervous system and the effects of psychoactive substances. One study found that mescaline sulfone has a similar structure and pharmacological activity to mescaline, suggesting that it may have similar effects on the brain.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-5-7-14(9-12(11)2)21(17,18)16-10-13(19-3)6-8-15(16)20-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWRFHAJKDHELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)


![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)


![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
